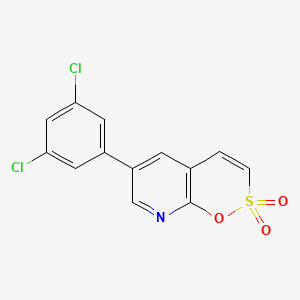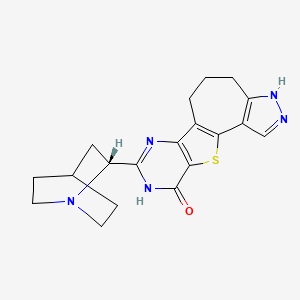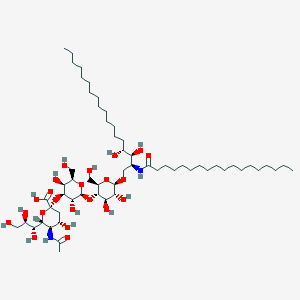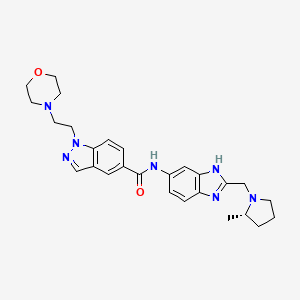
Caxii-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caxii-IN-1 is a potent inhibitor of carbonic anhydrase XII (CAXII), an enzyme that plays a crucial role in regulating pH within cells and tissues. Carbonic anhydrase XII is a transmembrane protein that is overexpressed in various cancers, including glioblastoma and breast cancer . Inhibitors of carbonic anhydrase XII, such as this compound, have shown promise in overcoming drug resistance and improving the efficacy of chemotherapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Caxii-IN-1 typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound for carbonic anhydrase XII.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Caxii-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
科学的研究の応用
Caxii-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of carbonic anhydrase XII in various chemical processes.
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of carbonic anhydrase XII in cells and tissues.
Medicine: This compound has shown potential in overcoming drug resistance in cancer therapy, particularly in glioblastoma and breast cancer
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting carbonic anhydrase XII.
作用機序
Caxii-IN-1 exerts its effects by inhibiting the activity of carbonic anhydrase XII. This enzyme is involved in the regulation of pH within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase XII, this compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents . The molecular targets of this compound include the active site of carbonic anhydrase XII, where it binds and inhibits the enzyme’s catalytic activity .
類似化合物との比較
Similar Compounds
Psammaplin C: Another potent inhibitor of carbonic anhydrase XII that has shown promise in overcoming drug resistance in cancer therapy.
Tiliroside: A natural compound that inhibits carbonic anhydrase XII and has been studied for its potential anticancer properties.
Uniqueness of Caxii-IN-1
This compound is unique in its high binding affinity and selectivity for carbonic anhydrase XII. This makes it a valuable tool compound for studying the role of this enzyme in various biological processes and for developing new therapeutic agents targeting carbonic anhydrase XII. Additionally, this compound has shown potential in overcoming drug resistance in cancer therapy, making it a promising candidate for further research and development .
特性
分子式 |
C13H7Cl2NO3S |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
6-(3,5-dichlorophenyl)oxathiino[6,5-b]pyridine 2,2-dioxide |
InChI |
InChI=1S/C13H7Cl2NO3S/c14-11-4-9(5-12(15)6-11)10-3-8-1-2-20(17,18)19-13(8)16-7-10/h1-7H |
InChIキー |
YCLQLENVPQZHPA-UHFFFAOYSA-N |
正規SMILES |
C1=CS(=O)(=O)OC2=C1C=C(C=N2)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)




![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)

